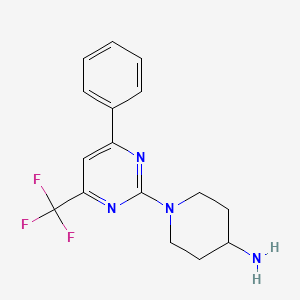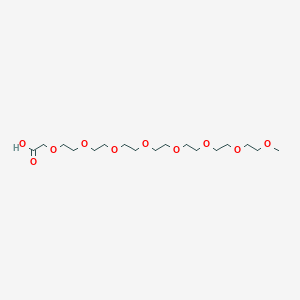
mPEG7-CH2COOH
Übersicht
Beschreibung
mPEG7-CH2COOH: is a polyethylene glycol derivative containing a terminal carboxylic acid group. This compound is widely used in various scientific and industrial applications due to its unique properties, such as enhanced solubility in aqueous media and reduced immunogenicity. The structure of this compound consists of a methoxy polyethylene glycol chain with seven ethylene glycol units and a terminal carboxylic acid group, making it an effective linker in drug delivery, diagnostics, and biotechnology research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of mPEG7-CH2COOH typically involves the reaction of methoxy polyethylene glycol with a carboxylating agent. One common method is the reaction of methoxy polyethylene glycol with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the carboxylic acid derivative. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as column chromatography or recrystallization to achieve the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions: mPEG7-CH2COOH undergoes various chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid group can react with primary amine groups in the presence of activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form stable amide bonds.
Esterification Reactions: The carboxylic acid group can also react with alcohols in the presence of a catalyst, such as sulfuric acid, to form esters.
Common Reagents and Conditions:
EDC or DCC: Used as activators for amide bond formation.
Sulfuric Acid: Used as a catalyst for esterification reactions.
Organic Solvents: Dichloromethane, tetrahydrofuran, and methanol are commonly used solvents in these reactions
Major Products:
Amides: Formed from the reaction with primary amines.
Wissenschaftliche Forschungsanwendungen
mPEG7-CH2COOH has a wide range of applications in scientific research, including:
Chemistry:
- Used as a linker in the synthesis of complex molecules.
- Employed in the modification of surfaces to improve hydrophilicity and reduce non-specific binding .
Biology:
- Utilized in the conjugation of biomolecules, such as proteins and peptides, to enhance their solubility and stability .
Medicine:
- Applied in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
- Used in the development of diagnostic agents for imaging and detection .
Industry:
- Employed in the production of biocompatible materials for medical devices and implants.
- Used in the formulation of personal care products to enhance their performance and stability .
Wirkmechanismus
The mechanism of action of mPEG7-CH2COOH primarily involves its ability to form stable covalent bonds with other molecules through its terminal carboxylic acid group. This allows it to act as an effective linker in various applications. The hydrophilic polyethylene glycol chain enhances the solubility and biocompatibility of the conjugated molecules, reducing immunogenicity and improving their overall performance .
Vergleich Mit ähnlichen Verbindungen
mPEG5-CH2COOH: Contains five ethylene glycol units and a terminal carboxylic acid group.
mPEG10-CH2COOH: Contains ten ethylene glycol units and a terminal carboxylic acid group.
Comparison:
Solubility: mPEG7-CH2COOH offers a balance between solubility and molecular weight, making it suitable for a wide range of applications.
Biocompatibility: The methoxy polyethylene glycol structure of this compound provides enhanced biocompatibility and reduced immunogenicity compared to shorter or longer polyethylene glycol derivatives
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O10/c1-20-2-3-21-4-5-22-6-7-23-8-9-24-10-11-25-12-13-26-14-15-27-16-17(18)19/h2-16H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTUXIWJLBRXQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


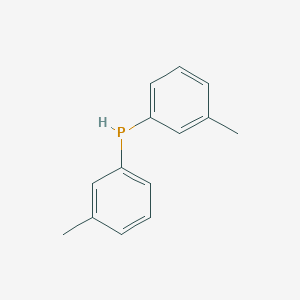
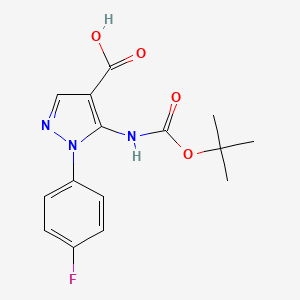
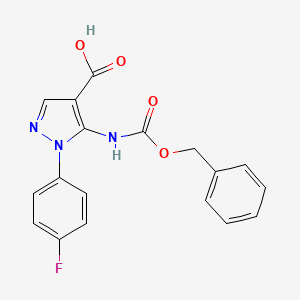
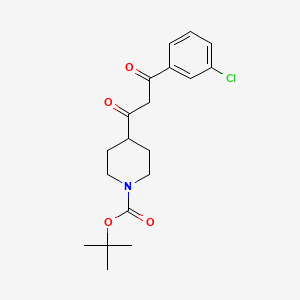
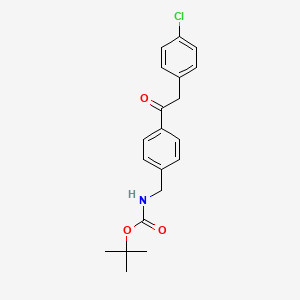
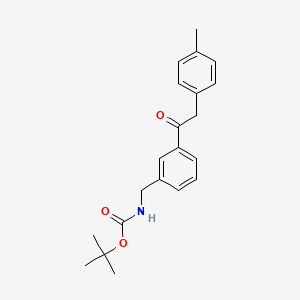
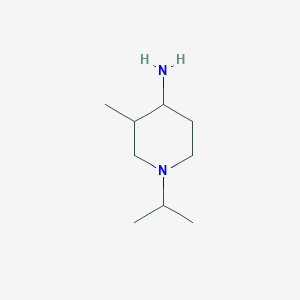
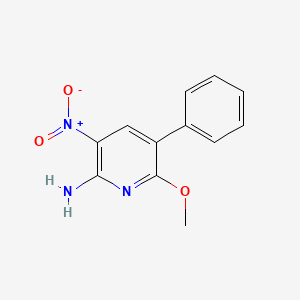
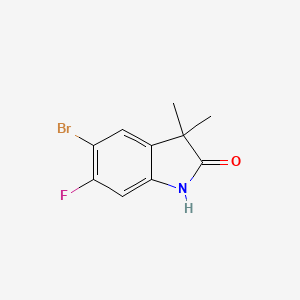
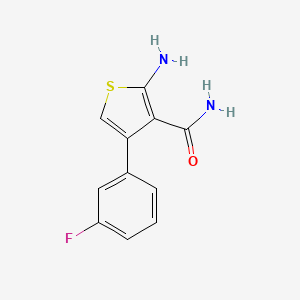
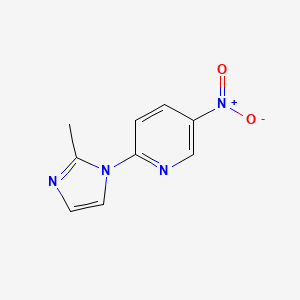
![{4-[(2-Ethylimidazolyl)methyl]phenyl}methylamine](/img/structure/B3200481.png)
![7-aminoimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B3200485.png)
